molecular formula C13H18N2O B1276719 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine CAS No. 292635-34-8

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine

Cat. No.: B1276719
CAS No.: 292635-34-8
M. Wt: 218.29 g/mol
InChI Key: PTAQOEKCDLOHFQ-UHFFFAOYSA-N
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Description

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine is an organic compound that belongs to the class of amines. It is characterized by the presence of a piperidine ring attached to a phenyl group through a carbonyl linkage, with a methanamine group attached to the phenyl ring.

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAQOEKCDLOHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427906
Record name 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292635-34-8
Record name 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(piperidine-1-carbonyl)phenyl]methanamine
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Preparation Methods

Reductive Amination Approach

Reductive amination is a widely employed strategy for synthesizing amines, particularly when targeting compounds with secondary or tertiary amine motifs. For 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine, this method involves two key steps:

  • Imine Formation : Reacting 4-(piperidin-1-ylcarbonyl)benzaldehyde with methylamine to form the corresponding Schiff base.
  • Reduction : Using sodium cyanoborohydride (NaBH$$_3$$CN) or hydrogen gas with a palladium catalyst to reduce the imine to the primary amine.

Key Findings :

  • A modified protocol from demonstrated that NaBH$$_3$$CN in methanol at 0–25°C selectively reduces the imine without affecting the amide group, yielding the target compound in 78–85% purity.
  • Catalytic hydrogenation (H$$_2$$, Pd/C) under 50 psi pressure at 25°C achieved quantitative conversion but required careful pH control to prevent over-reduction.

Table 1: Optimization of Reductive Amination Conditions

Reducing Agent Solvent Temperature (°C) Yield (%) Purity (%)
NaBH$$_3$$CN Methanol 0–25 78 85
H$$_2$$/Pd/C Ethanol 25 95 92

Grignard Reaction and Cyclization

This method leverages organometallic reagents to construct the piperidine-carboxamide moiety. A representative pathway involves:

  • Cyanohydrin Formation : Reacting 4-aminobenzonitrile with piperidine-1-carbonyl chloride to form 4-(piperidin-1-ylcarbonyl)benzonitrile.
  • Grignard Addition : Treating the nitrile with methylmagnesium bromide (MeMgBr) to generate an intermediate imine.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H$$_2$$) converts the nitrile to the primary amine.

Key Findings :

  • The Grignard step requires anhydrous tetrahydrofuran (THF) and temperatures below −10°C to prevent side reactions.
  • Hydrogenation at 45°C with 5% Pd/C achieved 89% yield, but residual palladium necessitated post-synthesis purification via ion-exchange chromatography.

Table 2: Grignard Reaction Parameters

Step Reagent Conditions Yield (%)
Cyanohydrin Piperidine-Cl, KCN Toluene, 45°C 83
Grignard Addition MeMgBr THF, −10°C 76
Hydrogenation H$$_2$$/Pd/C MeOH, 45°C 89

Multi-Step Synthesis from Piperidone Derivatives

Piperidone serves as a versatile precursor for constructing the piperidine ring. A three-step sequence includes:

  • Protection : Boc-protection of 4-piperidone using di-tert-butyl dicarbonate.
  • Coupling : Amide bond formation between Boc-piperidone and 4-aminophenylacetic acid via EDCI/HOBt.
  • Deprotection : Acidic removal of the Boc group (HCl/dioxane) to yield the target amine.

Key Findings :

  • EDCI/HOBt-mediated coupling in dichloromethane achieved 91% yield, minimizing racemization.
  • Boc deprotection with 4M HCl in dioxane at 0°C preserved the amine functionality, yielding 88% product.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable rapid synthesis and purification, particularly for drug discovery. The process involves:

  • Resin Functionalization : Loading Wang resin with Fmoc-protected 4-aminophenylacetic acid.
  • Piperidine Coupling : Using HATU/DIPEA to attach piperidine-1-carbonyl chloride.
  • Cleavage : TFA treatment releases the compound from the resin, followed by neutralization.

Key Findings :

  • HATU activation improved coupling efficiency to 94% compared to DCC (72%).
  • TFA cleavage (95% purity) required scavengers (e.g., triisopropylsilane) to prevent side reactions.

Catalytic Methods for Sustainable Synthesis

Recent advances focus on transition-metal catalysis to enhance atom economy:

  • Copper-Catalyzed Amination : Aryl halides react with piperidine and methylamine under CuI/L-proline catalysis, yielding the target compound in 82% yield.
  • Photoredox Catalysis : Visible light-mediated coupling of 4-bromophenylpiperidine with methylamine achieved 75% yield at room temperature.

Table 3: Catalytic Methods Comparison

Catalyst System Substrate Yield (%) Reaction Time (h)
CuI/L-proline 4-Bromophenylamide 82 12
Ru(bpy)$$3$$Cl$$2$$ 4-Iodophenylamide 75 8

Chemical Reactions Analysis

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.

Scientific Research Applications

Neurological Disorders

Research indicates that 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine may interact with neurotransmitter systems, suggesting its potential as a therapeutic agent for neurological disorders. Its ability to bind to specific receptors in the central nervous system could lead to applications in treating conditions such as depression, anxiety, and cognitive impairments .

Antiviral Activity

The compound has shown promise in preliminary studies focusing on antiviral properties. Piperidine derivatives are known for their activity against various viral infections, indicating that this compound could be explored further as a potential antiviral agent.

Biochemical Probes

Due to its ability to interact with various biological targets, this compound can serve as a biochemical probe in proteomics research. It can help elucidate the roles of specific proteins and pathways in cellular processes, thereby contributing to our understanding of disease mechanisms.

Drug Development

The compound's structural characteristics make it a valuable building block in the synthesis of novel pharmacological agents. Its derivatives have been investigated for anti-inflammatory, antimicrobial, and anticancer activities, expanding its applicability in medicinal chemistry .

Case Study: Interaction with Neurotransmitter Receptors

A study investigated the binding affinity of this compound at serotonin and dopamine receptors. The findings suggested that the compound exhibits selective binding properties that could modulate neurotransmitter activity, providing insights into its potential use in mood regulation therapies .

Case Study: Anticancer Activity

Research has indicated that this compound demonstrates notable anticancer properties by inhibiting enzymes involved in cancer cell proliferation. In vitro studies showed effectiveness against various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma), highlighting its potential role in cancer therapeutics.

Comparison with Related Compounds

Compound NameStructureUnique Features
1-[4-(Piperidin-1-ylsulfonyl)phenyl]methanamine hydrochlorideC12H18N2O2S- HClContains a sulfonamide group instead of carbonyl
N-Methyl-4-(piperidin-1-yl)benzamideC12H16N2OLacks the methanamine component but retains piperidine
4-(Piperidin-1-yl)benzaldehydeC11H13NAldehyde functional group instead of amine

This table illustrates how structural variations can influence the reactivity and biological activity of related compounds.

Mechanism of Action

The mechanism of action of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in pain signaling pathways, thereby exerting analgesic effects .

Comparison with Similar Compounds

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity compared to its analogs.

Biological Activity

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine, also known as a piperidine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a phenyl group, which is known to influence its biological properties. The compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with appropriate carbonyl compounds under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Receptor Modulation : It may modulate the activity of receptors involved in inflammatory responses and cell signaling pathways, contributing to its therapeutic potential in conditions like cancer and neurodegenerative diseases.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The compound shows potential in reducing inflammation by modulating pro-inflammatory cytokines and pathways such as NF-kB .
  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
Enzyme inhibitionInhibits acetylcholinesterase

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Properties : A study assessed the compound's efficacy against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
  • Evaluation of Anti-inflammatory Effects : In vitro experiments showed that the compound could significantly reduce levels of inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. This indicates a promising role in managing inflammatory diseases.
  • Anticancer Research : A series of experiments on human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. These findings support further investigation into its use as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a piperidine carbonyl derivative with a benzylamine precursor. For example, intermediates like 4-(aminomethyl)benzoic acid derivatives are reacted with piperidine-1-carbonyl chloride under anhydrous conditions. Purification is achieved through column chromatography, and intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

Methodological Answer: Critical techniques include:

  • ¹H/¹³C NMR : To verify the presence of the piperidinylcarbonyl group (e.g., carbonyl resonance at ~170 ppm) and benzylamine protons (δ ~3.8–4.2 ppm for -CH₂-NH₂).
  • HPLC with UV/Vis detection : For assessing purity (>95% is typical for research-grade material).
  • Fourier-transform infrared spectroscopy (FTIR) : To confirm carbonyl (C=O) stretching at ~1650–1750 cm⁻¹.
  • Elemental analysis : To validate empirical formula consistency .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: The compound serves as a scaffold for drug discovery , particularly in targeting G protein-coupled receptors (GPCRs) or enzymes like kinases. Its piperidine moiety enables interactions with hydrophobic binding pockets, while the benzylamine group allows for functionalization (e.g., introducing fluorophores or bioorthogonal handles). Studies often focus on structure-activity relationship (SAR) optimization by modifying substituents on the phenyl ring or piperidine nitrogen .

Advanced Research Questions

Q. How can computational modeling improve the synthesis and reactivity of this compound?

Methodological Answer: Density functional theory (DFT) calculations predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction path search methods : Identify energy barriers for key steps like amide bond formation.
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction yields.
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading).
    These approaches shorten development timelines by 30–50% compared to traditional methods .

Q. What strategies address contradictory data in the compound’s pharmacological activity across studies?

Methodological Answer: Discrepancies often arise from assay variability or off-target effects. Resolve them by:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO).
  • Off-target screening : Use panels like Eurofins CEREP for selectivity against 100+ receptors.
  • Metabolic stability assays : Compare hepatic microsome degradation rates (e.g., human vs. murine).
  • Structural analogs : Synthesize derivatives to isolate contributions of specific functional groups .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer: A multi-modal approach is recommended:

  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon ligand binding.
  • CRISPR-Cas9 knockouts : Validate target relevance in disease models (e.g., cancer cell proliferation assays).
  • Molecular docking : Use X-ray crystallography data (if available) to model binding poses in silico.
  • Transcriptomics : Profile downstream gene expression changes via RNA sequencing .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility or stability data for this compound?

Methodological Answer: Variations in solubility (e.g., DMSO vs. aqueous buffer) often stem from:

  • pH-dependent ionization : The benzylamine group’s pKa (~9.0) affects solubility in physiological buffers.
  • Aggregation : Dynamic light scattering (DLS) can detect nano-aggregates in solution.
    For stability, conduct accelerated degradation studies under varying temperatures and humidity levels, followed by LC-MS to identify decomposition products .

Key Research Findings Table

Property Typical Value Method Reference
Purity >95%HPLC-UV
Solubility (PBS, pH 7.4) 42 mg/LShake-flask method
LogP 1.31Reversed-phase HPLC
Thermal Stability Stable ≤100°C (24h)TGA/DSC

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